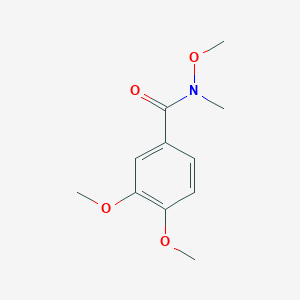
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl, commonly known as TFPB, is a chemical compound that is widely used in scientific research. This compound is a type of synthetic cannabinoid that is structurally similar to THC, the active ingredient in marijuana. TFPB has gained popularity in recent years due to its potential therapeutic applications and its ability to bind with the CB1 and CB2 receptors in the brain.
Mechanism Of Action
TFPB acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors play a crucial role in regulating various physiological processes, including pain, appetite, mood, and inflammation. TFPB binds to these receptors and activates them, leading to a range of physiological effects.
Biochemical And Physiological Effects
TFPB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TFPB has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. Additionally, TFPB has been shown to have anti-anxiety and antidepressant effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TFPB in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, TFPB has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using TFPB is that it is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
Future Directions
There are many potential future directions for research on TFPB. One area of interest is the development of TFPB-based drugs for the treatment of various neurological disorders. Another area of interest is the study of the effects of TFPB on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFPB and its potential side effects.
Synthesis Methods
The synthesis of TFPB involves several steps, including the preparation of starting materials, the formation of the biphenyl core, and the introduction of the cyclohexyl and trifluoromethyl groups. The process is complex and requires a high level of expertise in organic chemistry. The most common method of synthesis involves the use of palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
TFPB has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. TFPB has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
CAS RN |
144675-91-2 |
|---|---|
Product Name |
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl |
Molecular Formula |
C21H27F3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h10,12-16H,2-9,11H2,1H3 |
InChI Key |
OMTDXPFPYPQYMA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



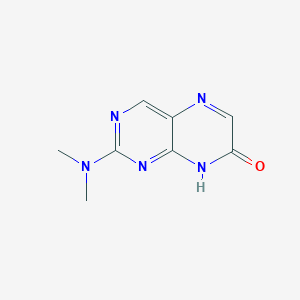
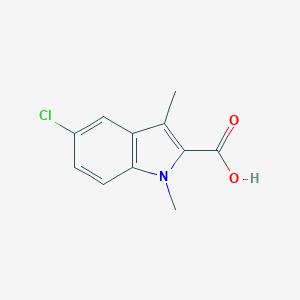
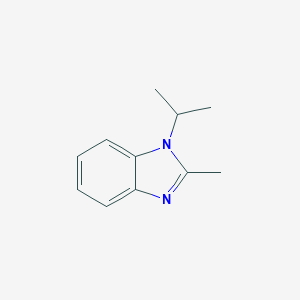
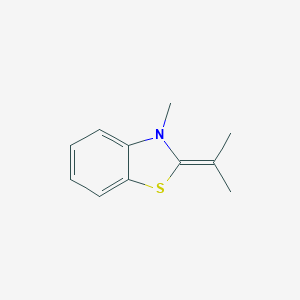
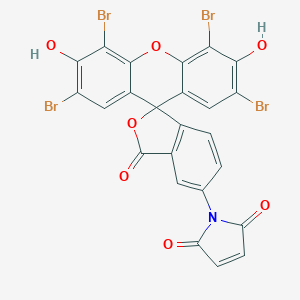
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

